molecular formula C9H10BrCl2N B2459677 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2470440-01-6

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2459677
CAS No.: 2470440-01-6
M. Wt: 282.99
InChI Key: ZKSKDVPGQGXHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a chemical compound with the molecular formula C9H10BrCl2N. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

    Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.

    Chlorination: Finally, the compound is chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a suitable catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSKDVPGQGXHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.